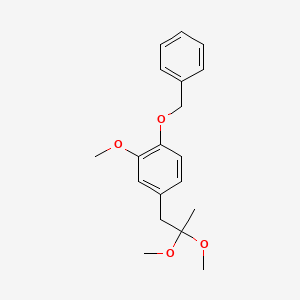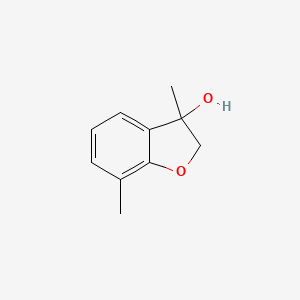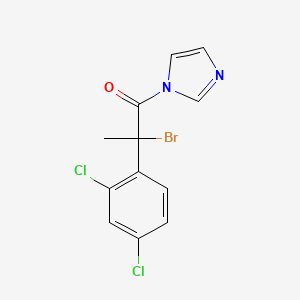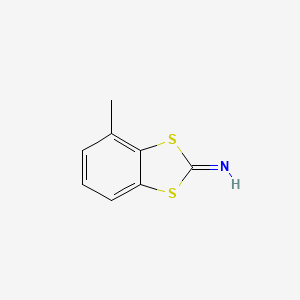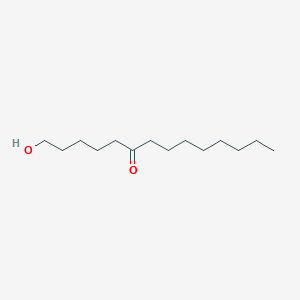![molecular formula C13H16N4O B14376567 6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 90167-19-4](/img/structure/B14376567.png)
6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines These compounds are characterized by the presence of an amino group attached to a pyrimidine ring Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzylamine with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 4-ethoxybenzylamine attacks the electrophilic carbon atoms of the pyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, leading to antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar structural features.
2,4-Dichloro-6-phenylpyrimidine: A halogenated pyrimidine used as a precursor in various synthetic routes.
Uniqueness
6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
90167-19-4 |
|---|---|
Molekularformel |
C13H16N4O |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
6-[(4-ethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O/c1-2-18-11-5-3-9(4-6-11)7-10-8-12(14)17-13(15)16-10/h3-6,8H,2,7H2,1H3,(H4,14,15,16,17) |
InChI-Schlüssel |
PRVOSIVWWHAOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


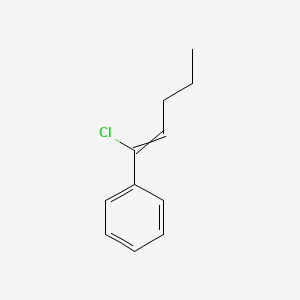
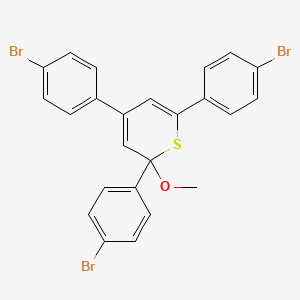
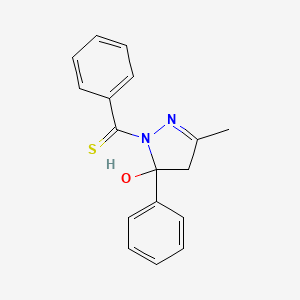

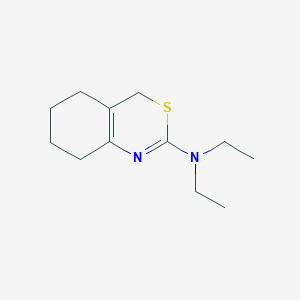
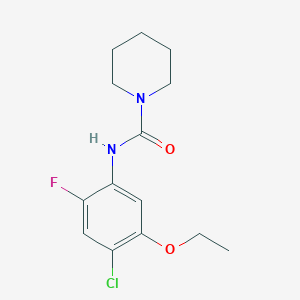
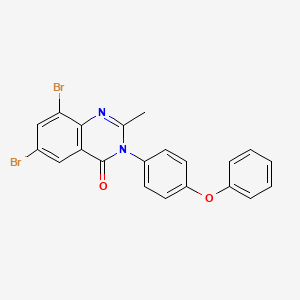
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
